5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide
Description
The exact mass of the compound this compound is 443.05686 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N5O/c1-10-23-14(17(19,20)21)7-15(24-10)26-4-2-13(3-5-26)25-16(27)11-6-12(18)9-22-8-11/h6-9,13H,2-5H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVRYSFXKSSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CN=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide is a synthetic compound that belongs to the class of pyridine and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features, including the bromine and trifluoromethyl groups, suggest that it may exhibit significant pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing a pyrimidine moiety have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as Ras oncogene activity and Na+/K+ ATPase inhibition, which are crucial for cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Glioma | Inhibition of Na+/K+ ATPase | |
| Compound B | Non-small cell lung cancer | Inhibition of Ras activity | |
| 5-bromo derivative | Various | Cytostatic effects |
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit potent antibacterial and antifungal activities. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances their efficacy against pathogens such as E. coli and C. albicans. Structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence biological activity .
Table 2: Antimicrobial Efficacy
| Compound | Pathogen Tested | Activity Level (MIC µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 75 | |
| Compound D | C. albicans | 50 | |
| 5-bromo derivative | Various Gram-positive bacteria | Significant activity observed |
Case Studies
In a notable study, a series of pyrimidine derivatives were synthesized and screened for their biological activities. One compound demonstrated higher antibacterial activity than standard antibiotics, indicating that structural modifications could lead to novel therapeutic agents . Another investigation focused on the synthesis of trifluoromethyl-containing pyrimidines, revealing enhanced potency in inhibiting microbial growth compared to their non-fluorinated counterparts .
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Inhibition of Protein Kinases : Studies indicate that derivatives of pyridine and pyrimidine compounds can effectively inhibit protein kinases, which are crucial in the regulation of cellular functions. The presence of the bromine and trifluoromethyl groups enhances the molecular interaction with kinase targets .
- Anticancer Activity : Research has shown that similar compounds have exhibited anticancer properties by inducing apoptosis in cancer cells. The structural modifications in 5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide may enhance its efficacy against specific cancer types .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neurological Disorders : Due to its ability to cross the blood-brain barrier, compounds with similar structures have been investigated for treating neurological disorders such as depression and anxiety. The piperidine component may contribute to its central nervous system activity.
- Inflammatory Diseases : There is emerging evidence that compounds with trifluoromethyl groups exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the effects and potential uses of similar compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in assembling the pyrimidine-piperidine and pyridine-carboxamide moieties of this compound?
- Methodology :
- Coupling Reactions : The pyridine-3-carboxylic acid derivative is coupled with the piperidin-4-amine intermediate via carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt). The trifluoromethyl and bromo substituents may necessitate inert conditions to avoid side reactions .
- Protecting Groups : The pyrimidine nitrogen may require protection (e.g., Boc) during piperidine ring functionalization. Deprotection with TFA/CH₂Cl₂ follows coupling .
- Purification : Challenges arise from polar byproducts; use silica gel chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) or preparative HPLC for high-purity isolation .
Q. Which spectroscopic techniques are prioritized for structural elucidation, and how do substituents influence interpretation?
- Techniques :
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for the pyrimidine-piperidine core synthesis?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization or coupling steps. For example, assess energy barriers for SNAr reactions at the pyrimidine’s 4-position .
- ICReDD Workflow : Integrate reaction path search algorithms (e.g., GRRM) with experimental feedback. This reduces trial-and-error by predicting optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂) .
Q. How should researchers resolve contradictions in reported biological activity data across assay models?
- Strategies :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests. For instance, low IC₅₀ in enzymatic assays but poor cellular activity may indicate permeability issues .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) to mitigate aggregation artifacts. Dynamic light scattering (DLS) can confirm compound dispersion .
- Metabolic Stability Profiling : Liver microsome assays quantify CYP450-mediated degradation, explaining discrepancies between in vitro and in vivo models .
Q. What role does the trifluoromethyl group play in binding affinity, and how can this be quantitatively analyzed?
- Impact :
- Lipophilicity : Increases logP by ~0.7 units, enhancing membrane permeability (measured via shake-flask method) .
- Electron Effects : Strong electron-withdrawing nature stabilizes charge-transfer interactions in enzyme active sites (e.g., π-stacking with tyrosine residues).
- Analysis Tools :
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between reported procedures for this compound?
- Key Factors :
- Coupling Agent Efficiency : HATU vs. EDCl/HOBt may alter amidation yields by 20–40% due to differing activation mechanisms .
- Purification Sensitivity : The bromo substituent’s polarity affects retention times in chromatography; slight solvent ratio changes drastically impact recovery .
- Resolution : Standardize reaction monitoring (TLC/HPLC) and optimize workup protocols (e.g., aqueous washes to remove unreacted amine).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
